コパエン

概要

説明

科学的研究の応用

Copaene has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and complex organic molecules.

Biology: Studied for its potential antiproliferative and antioxidant properties.

作用機序

Copaene, also known as Unii-0V56hxq8N5, 0V56HXQ8N5, a-copaene, (-)-alpha-Copaene, or (-)-copaene, is a tricyclic sesquiterpene found in several essential oil-producing plants . This compound has been studied for its various biological activities, including its interaction with targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that copaene is present in several essential oil-producing plants , suggesting that its targets could be related to the biological processes influenced by these essential oils.

Mode of Action

It is known that copaene is an oily liquid hydrocarbon . It is suggested that Copaene may interact with its targets through hydrophobic interactions, given its chemical nature. More research is needed to fully understand the interaction of Copaene with its targets and the resulting changes.

Biochemical Pathways

It is known that copaene is a tricyclic sesquiterpene , suggesting that it may be involved in the terpenoid biosynthesis pathway. More research is needed to fully understand the biochemical pathways affected by Copaene and their downstream effects.

Pharmacokinetics

It is known that copaene is an oily liquid hydrocarbon , suggesting that it may have unique ADME properties due to its chemical nature. More research is needed to fully understand the pharmacokinetics of Copaene and their impact on its bioavailability.

Result of Action

Copaene has been studied for its cytotoxic, genotoxic/antigenotoxic, and antioxidant/oxidant activity on human lymphocyte cultures . It was found that Copaene significantly reduced cell proliferation at high concentrations .

Action Environment

The action of Copaene can be influenced by various environmental factors. For instance, the concentration of Copaene can significantly affect its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Copaene.

生化学分析

Biochemical Properties

Copaene is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit substantial biological activity in plants . It is also known to have antiproliferative and antioxidant properties .

Cellular Effects

Copaene has significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of primary rat neurons, N2a rat neuroblastoma cells, and human lymphocytes in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, copaene exerts its effects through binding interactions with biomolecules and changes in gene expression . It does not significantly increase sister chromatid exchange (SCE) and micronucleus (MN) frequencies, indicating that it is not genotoxic .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of copaene change over time. It has been found to increase the total antioxidant capacity in primary rat neurons and N2a neuroblastoma cells, as well as in cultured human lymphocytes, when used at concentrations of 50 and 100 mg/L .

Dosage Effects in Animal Models

The effects of copaene vary with different dosages in animal models. At high concentrations (200 and 400 mg/L), copaene significantly reduces cell proliferation . No toxic or adverse effects have been reported at high doses .

Metabolic Pathways

Copaene is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

Copaene can be synthesized through various methods, including distillation and extraction from natural sources. One common method involves the distillation of essential oils that contain copaene, such as ginger root oil . The compound can be purified by vacuum distillation to achieve a high degree of purity .

Industrial Production Methods

Industrial production of copaene typically involves the extraction of essential oils from plants known to contain high concentrations of the compound. These oils are then subjected to distillation and purification processes to isolate copaene .

化学反応の分析

Types of Reactions

Copaene undergoes several types of chemical reactions, including:

Oxidation: Copaene can be oxidized to form various oxygenated derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Copaene can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copaene can yield oxygenated sesquiterpenes, while reduction can produce various hydrocarbons .

類似化合物との比較

Copaene can be compared with other similar sesquiterpenes, such as:

Caryophyllene: Another sesquiterpene with anti-inflammatory and analgesic properties.

Humulene: Known for its anti-inflammatory and anticancer activities.

Farnesene: Used in the fragrance industry and studied for its potential health benefits.

Copaene is unique due to its specific molecular structure and the distinct biological activities it exhibits .

生物活性

(-)-Alpha-Copaene, a tricyclic sesquiterpene, is a compound found in various essential oils and has garnered attention for its diverse biological activities. This article delves into the cytotoxic, antioxidant, antimicrobial, and potential therapeutic effects of (-)-alpha-copaene, supported by data tables and research findings.

Chemical Structure and Sources

(-)-Alpha-Copaene is characterized by its unique tricyclic structure, which contributes to its biological activity. It is predominantly found in the essential oils of plants such as Copaifera species, Hovenia dulcis , and others. The compound's presence in these plants suggests potential applications in traditional medicine and pharmacology.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of (-)-alpha-copaene on various cell lines.

- Study on Neuron and Neuroblastoma Cells : In a study by Turkez et al. (2014), the effects of (-)-alpha-copaene were evaluated on cultured primary rat neurons and N2a neuroblastoma cells. The results indicated significant decreases in cell proliferation at concentrations higher than 100 mg/L for N2a cells and 150 mg/L for neuron cells. Notably, the compound did not exhibit genotoxic effects across the tested concentrations .

Table 1: Cytotoxic Effects of (-)-Alpha-Copaene on Cell Lines

| Cell Line | Concentration (mg/L) | Cell Viability (%) | Observations |

|---|---|---|---|

| Primary Rat Neurons | 150 | 70 | Significant decrease in viability |

| N2a Neuroblastoma | 100 | 65 | Significant decrease in viability |

| Human Lymphocytes | 200 | 55 | Significant cytotoxicity observed |

Antioxidant Activity

(-)-Alpha-Copaene has been shown to enhance antioxidant capacity in various biological systems.

- Total Antioxidant Capacity (TAC) : In human lymphocyte cultures, concentrations of (-)-alpha-copaene at 50 and 100 mg/L significantly increased TAC levels, indicating its potential as an antioxidant agent . Conversely, higher concentrations (200 mg/L) led to increased total oxidative status (TOS), suggesting a dose-dependent relationship.

Table 2: Antioxidant Activity of (-)-Alpha-Copaene

| Concentration (mg/L) | TAC Increase (%) | TOS Levels |

|---|---|---|

| 25 | +35 | Normal |

| 50 | +50 | Normal |

| 100 | +45 | Elevated |

| 200 | -10 | Elevated |

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of (-)-alpha-copaene against foodborne pathogens.

- Mechanism of Action : A study reported that (-)-alpha-copaene disrupts the cell membrane integrity of pathogens such as E. coli and S. aureus, inhibiting biofilm formation through reduced cell surface hydrophobicity . This indicates its potential application as a natural preservative in food safety.

Potential Therapeutic Applications

Given its biological activities, (-)-alpha-copaene may have therapeutic potential in various fields:

- Cancer Therapy : The mild cytotoxic effects observed in neuroblastoma cells suggest that (-)-alpha-copaene could be explored as an adjunct therapy in cancer treatment .

- Antioxidant Supplementation : Its ability to enhance antioxidant defenses positions it as a candidate for dietary supplements aimed at reducing oxidative stress-related diseases .

- Food Preservation : Its antimicrobial properties could be utilized in developing natural preservatives for food products .

特性

CAS番号 |

3856-25-5 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

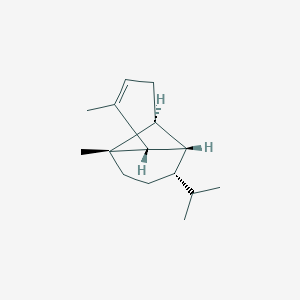

(2R,6R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |

InChIキー |

VLXDPFLIRFYIME-MFEYBKIZSA-N |

SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

異性体SMILES |

CC1=CC[C@@H]2C3[C@H]1C2(CCC3C(C)C)C |

正規SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

Key on ui other cas no. |

3856-25-5 |

ピクトグラム |

Health Hazard |

同義語 |

Copaene; 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene; 8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1-methylethyl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。